N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
This compound (molecular formula: C₂₂H₃₁N₇O; monoisotopic mass: 409.259009) features a benzimidazole core linked via an ethyl chain to an acetamide group. The acetamide is further substituted with a cyclohexyl ring bearing a tetrazole moiety. Its synthesis involves multi-step reactions, including acid-catalyzed cyclization and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as inferred from analogous procedures in .
Properties
Molecular Formula |
C19H25N7O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H25N7O/c27-18(20-10-11-25-14-21-16-6-2-3-7-17(16)25)12-19(8-4-1-5-9-19)13-26-15-22-23-24-26/h2-3,6-7,14-15H,1,4-5,8-13H2,(H,20,27) |
InChI Key |
KCBRYCKUMMBAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCN2C=NC3=CC=CC=C32)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and tetrazole intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . Tetrazole synthesis often involves the cyclization of nitriles with azide sources under acidic or basic conditions .
The final step involves the coupling of these intermediates with a cyclohexyl acetamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield benzimidazole N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-1-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, affecting their function and stability . The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to interact with enzymes and receptors . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzimidazole Derivatives
Compound 22: 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)acetate
- Structure : Lacks the tetrazole and ethyl-linked acetamide; instead, it has a simple ester group.
- Synthesis : Prepared via 12-hour acetic acid reflux, followed by extraction and chromatography .
- Key Difference : The ester group reduces hydrogen-bonding capacity compared to the tetrazole-containing target compound.
10VP91: 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide
- Structure : Features a rigid bicyclic heptane substituent instead of the cyclohexyl-tetrazole group.
- Synthesis : Uses LiOH-mediated hydrolysis and EDC/HOBt coupling .
- Key Difference : The bulky bicyclic group may enhance lipophilicity but reduce solubility compared to the tetrazole-modified cyclohexyl group in the target compound.
N-[2-(1-Isopropyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Role of Tetrazole vs. Other Heterocycles
Tetrazole vs. Triazole in Copper-Catalyzed Reactions
- Tetrazole: Present in the target compound; known for metabolic stability and metal coordination.
- Triazole : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Comparison : Tetrazoles exhibit higher acidity (pKa ~4.9) than triazoles (pKa ~9.3), influencing their reactivity in catalytic or biological systems.
N-(1,3-Benzothiazol-2-yl)acetamide
Functional Group Influence on Physicochemical Properties
| Compound | Key Functional Groups | Molecular Weight | Solubility (Predicted) | Hydrogen-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | Benzimidazole, Tetrazole, Acetamide | 409.54 | Moderate (tetrazole) | 8 |
| Compound 22 | Benzimidazole, Ester | 302.38 | Low (ester) | 4 |
| 10VP91 | Benzimidazole, Bicyclic Heptane | 463.62 | Low (bulky substituent) | 5 |
| N-(1,3-Benzothiazol-2-yl)acetamide | Benzothiazole, Acetamide | 192.24 | Moderate | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
